Lipoteichoic acid
Overview
Description
Lipoteichoic acid is a significant component of the cell wall of gram-positive bacteria. It is composed of long chains of glycerol phosphate or ribitol phosphate and is anchored to the cell membrane via a diacylglycerol. This compound plays a crucial role in the regulation of autolytic wall enzymes and has antigenic properties, stimulating specific immune responses .
Mechanism of Action
Target of Action
Lipoteichoic acid (LTA) is a major constituent of the cell wall of gram-positive bacteria . It plays an essential role in bacterial growth and resistance to antibiotics . LTA synthase (LtaS) is considered an attractive target for combating Gram-positive infections . LTA may bind to target cells non-specifically through membrane phospholipids, or specifically to CD14 and to Toll-like receptors .
Mode of Action
LTA acts as a regulator of autolytic wall enzymes (muramidases) . It has antigenic properties, being able to stimulate a specific immune response . LTA can interact with circulating antibodies and activate the complement cascade to induce a passive immune kill phenomenon . It also triggers the release from neutrophils and macrophages of reactive oxygen and nitrogen species, acid hydrolases, highly cationic proteinases, bactericidal cationic peptides, growth factors, and cytotoxic cytokines, which may act in synergy to amplify cell damage .
Biochemical Pathways
LTA is commonly composed of a hydrophilic backbone with repetitive glycerophosphate units and D-alanine or hexose substituents as well as a lipophilic glycolipid . LTA biosynthesis has been studied in several model organisms, including Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Bacillus anthracis . This work led to several hypotheses of LTA function to support bacterial growth, cell division and separation, ion hemostasis, as well as envelope assembly and integrity .
Pharmacokinetics
It is known that lta is released from the bacterial cells mainly after bacteriolysis induced by lysozyme, cationic peptides from leucocytes, or beta-lactam antibiotics .
Result of Action
LTA shares with endotoxin (lipopolysaccharide) many of its pathogenetic properties . In animal studies, LTA has induced arthritis, nephritis, uveitis, encephalomyelitis, meningeal inflammation, and periodontal lesions, and also triggered cascades resulting in septic shock and multiorgan failure .
Action Environment
The action of LTA can be influenced by various environmental factors. For example, the release of LTA can be inhibited in vitro by non-bacteriolytic antibiotics and by polysulphates such as heparin, which probably interfere with the activation of autolysis . Furthermore, the binding of LTA to targets can be inhibited by antibodies, phospholipids, and specific antibodies to CD14 and Toll .
Biochemical Analysis
Biochemical Properties
Lipoteichoic acid interacts with various enzymes and proteins. The recent identification of key this compound synthesis proteins allowed the construction and analysis of mutant strains with defined defects in glycolipid or backbone synthesis .
Cellular Effects
This compound plays a crucial role in bacterial growth, physiology, and during developmental processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key role of D-alanine esters for the immune response of this compound was confirmed by synthetic derivatives .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lipoteichoic acid involves the extraction and purification from gram-positive bacterial cultures. The process typically includes the following steps:
Cultivation: Gram-positive bacteria such as are cultivated under controlled conditions.
Extraction: The bacterial cells are harvested and lysed to release the cell wall components.
Purification: this compound is purified using techniques such as hydrophobic interaction chromatography and dialysis
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Fermentation: Large-scale fermentation of gram-positive bacteria.
Cell Disruption: Mechanical or enzymatic methods to lyse the cells.
Purification: Advanced chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Lipoteichoic acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of aldehydes or carboxylic acids .
Scientific Research Applications
Lipoteichoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the structure and function of bacterial cell walls.
Biology: Investigated for its role in bacterial growth, cell division, and immune response modulation.
Medicine: Explored as a target for developing new antibiotics and as an immunomodulatory agent.
Industry: Utilized in the production of probiotics and as a component in various biotechnological applications.
Comparison with Similar Compounds
- Teichoic Acid
- Lipopolysaccharide
- Lipoarabinomannan
- Lipomannan
Lipoteichoic acid’s unique structure and functions make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[(2S)-1-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] (E)-pentadec-7-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N2O13/c1-5-7-9-11-12-13-14-15-16-17-18-20-22-31(45)52-28(24-49-30(44)21-19-10-8-6-2)25-50-39-36(48)37(34(46)29(23-42)53-39)54-38-33(41-27(4)43)35(47)32(40)26(3)51-38/h14-15,26,28-29,32-39,42,46-48H,5-13,16-25,40H2,1-4H3,(H,41,43)/b15-14+/t26-,28-,29-,32+,33-,34-,35+,36-,37+,38+,39+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANDRCFROUDETH-YLSOAJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N2O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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